Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through cyclization reactions involving appropriate precursors.
Attachment of the Tert-butyl Ester Group: The tert-butyl ester group is introduced through esterification reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of protecting groups to ensure selectivity
Chemical Reactions Analysis
Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes
Mechanism of Action
The mechanism of action of tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate: This compound lacks the oxadiazole ring, which may result in different reactivity and biological activity.
Tert-butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate:
Properties
Molecular Formula |
C14H24N4O3 |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
tert-butyl 2-[[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N4O3/c1-14(2,3)20-13(19)18-7-5-4-6-10(18)8-12-16-11(9-15)17-21-12/h10H,4-9,15H2,1-3H3 |
InChI Key |
HBMWKLWCMSLFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC2=NC(=NO2)CN |
Origin of Product |
United States |
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